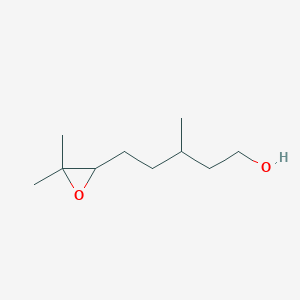

Citronellol epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Citronellol epoxide is an organic compound with the molecular formula C10H20O2. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Citronellol epoxide can be synthesized through the epoxidation of 3,7-dimethyl-6-octen-1-ol. The epoxidation reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of 3,7-dimethyl-6,7-epoxyoctan-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Citronellol epoxide undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and titanosilicate catalysts are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of diols such as 3,7-dimethyloctane-1,6,7-triol.

Reduction: Formation of 3,7-dimethyl-6-octanol.

Substitution: Formation of various substituted alcohols and ethers.

Scientific Research Applications

Fragrance and Flavor Industry

Overview

Citronellol epoxide is widely utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and flavorings, providing floral and citrus notes that enhance product appeal.

Case Study: Selective Oxidation

Research has demonstrated the selective oxidation of citronellol to produce this compound using various catalysts. For instance, a study reported the use of titanosilicate catalysts for the selective oxidation of citronellol, achieving an epoxide yield of up to 55% when acetonitrile was used as a solvent. This process highlights the compound's significance as an intermediate in synthesizing other fragrances and flavor compounds .

| Catalyst Type | Morphology | Si/Ti (mol/mol) | Epoxide Yield (%) |

|---|---|---|---|

| TS-1-Z | Conventional | 28 | 55 |

| Meso-TS-1 | Hierarchical | 43 | 45 |

| Lam-TS-1 | Layered | 49 | 30 |

| TS-1-PITi | Layered-pillared | 22 | 20 |

Therapeutic Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly its potential in treating neurodegenerative diseases such as Parkinson's disease. In an experimental model, oral administration of citronellol was shown to reduce oxidative stress and inflammation in dopaminergic neurons. The compound modulated key pathways associated with neuroinflammation and apoptosis, demonstrating significant protective effects against rotenone-induced neuronal damage .

Key Findings:

- Oxidative Stress Reduction: this compound decreased reactive oxygen species production and lipid peroxidation.

- Anti-inflammatory Activity: It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Neuronal Preservation: Enhanced expression of tyrosine hydroxylase indicated preservation of dopaminergic neurons.

Synthetic Organic Chemistry

Role as a Chemical Intermediate

This compound serves as an important intermediate in organic synthesis, particularly in the production of various terpenoids and bioactive compounds. Its epoxide functionality allows for further chemical transformations, such as ring-opening reactions, which can yield valuable products for pharmaceuticals and agrochemicals.

Case Study: Epoxide Ring Opening

A review highlighted the utility of epoxide ring-opening reactions involving this compound in synthesizing alkaloids and natural products. These reactions can be conducted under mild conditions, making them attractive for developing complex molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-6,7-epoxyoctan-1-ol involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity is the basis for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

3,7-Dimethyl-6-octen-1-ol: A precursor in the synthesis of 3,7-dimethyl-6,7-epoxyoctan-1-ol.

Citronellol: A structurally similar compound with different functional groups.

Geraniol: Another related compound with similar applications in fragrances and flavors.

Uniqueness

Citronellol epoxide is unique due to its epoxide ring, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired.

Properties

CAS No. |

1564-98-3 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |

InChI Key |

KCNJNSNPPWXJGM-UHFFFAOYSA-N |

SMILES |

CC(CCC1C(O1)(C)C)CCO |

Canonical SMILES |

CC(CCC1C(O1)(C)C)CCO |

Key on ui other cas no. |

1564-98-3 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.